Bradykinin triacetate trihydrate

CAS No.:

Cat. No.: VC13415858

Molecular Formula: C56H91N15O20

Molecular Weight: 1294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C56H91N15O20 |

|---|---|

| Molecular Weight | 1294.4 g/mol |

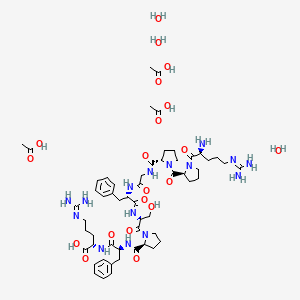

| IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;trihydrate |

| Standard InChI | InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1 |

| Standard InChI Key | QUZWTNIBXNHJDJ-OBBHPANMSA-N |

| Isomeric SMILES | CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O.O |

| SMILES | CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O |

Introduction

Chemical and Physical Properties

Molecular Composition and Structural Features

Bradykinin triacetate trihydrate is characterized by the addition of three acetyl groups (C₂H₄O₂) and three water molecules to the native bradykinin peptide. Its molecular formula is C₅₆H₉₁N₁₅O₂₀, with a molecular weight of 1294.4 g/mol . The IUPAC name reflects its complex structure:

Acetic acid; (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid; trihydrate .

Key Data Table: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 371783-43-6 | |

| Molecular Formula | C₅₆H₉₁N₁₅O₂₀ | |

| Molecular Weight (g/mol) | 1294.4 | |

| IUPAC Name | Acetic acid + triacetate trihydrate | |

| InChI | See search result for full notation |

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of bradykinin triacetate trihydrate involves solid-phase peptide synthesis (SPPS), a method enabling precise control over peptide chain assembly. Key steps include:

-

Resin attachment: A growing peptide chain is anchored to an insoluble resin.

-

Amino acid coupling: Sequential addition of amino acids using activating agents (e.g., HATU, DCC).

-

Acetylation: Post-synthesis acetylation of primary amines (e.g., lysine residues) using acetic anhydride or acetyl chloride.

-

Cleavage and purification: Acidic cleavage (e.g., TFA) followed by HPLC purification and lyophilization .

Critical Considerations in SPPS

-

Sequence-specific acetylation: Acetyl groups are typically added to the N-terminus or specific lysine residues to modulate receptor binding .

-

Trihydrate formation: Crystallization steps incorporate three water molecules, stabilizing the compound’s structure .

Biological Activities and Mechanisms

Receptor Interactions and Functional Roles

Bradykinin triacetate trihydrate acts as a bradykinin receptor agonist, primarily targeting B₂ receptors (constitutively expressed) and B₁ receptors (induced during inflammation) . Key effects include:

| Receptor Target | Primary Effects | References |

|---|---|---|

| B₂ Receptor | Vasodilation, increased vascular permeability, prostacyclin (PGI₂) release | |

| B₁ Receptor | Pain signaling, neurogenic inflammation, tissue repair |

Vasodilatory and Anti-inflammatory Actions

-

Endothelial NO release: Activation of B₂ receptors stimulates endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO)-mediated vasodilation .

-

Prostacyclin production: Bradykinin increases PGI₂ synthesis in endothelial cells, contributing to anti-thrombotic effects .

Pain Perception and Neurological Effects

Bradykinin triacetate trihydrate induces nociceptive signaling by:

-

Direct activation of nociceptors: Binding to B₂/B₁ receptors on sensory neurons.

-

Crosstalk with tachykinins: Release of substance P and neurokinin A, amplifying pain transmission .

Applications in Research

Experimental Models and Assays

| Hazard Class | Precautionary Measures |

|---|---|

| Skin/eye contact | P261 (avoid breathing dust), P280 (protective gloves/eyes) |

| Inhalation | P304+340 (remove to fresh air) |

| Spill/leakage | P362+364 (wash contaminated clothing) |

Metabolic Pathways and Degradation

Enzymatic Degradation

Bradykinin triacetate trihydrate is metabolized by peptidases, including:

-

ACE (Angiotensin-Converting Enzyme): Cleaves bradykinin to bradykinin-(1-7), a B₁ receptor agonist .

Modulation by Inhibitors

| Enzyme Inhibitor | Effect on Bradykinin Levels | Clinical Relevance |

|---|---|---|

| Neprilysin inhibitors (e.g., LBQ657) | Increased cardiac bradykinin levels | Enhanced therapeutic effects in heart failure |

| ACE inhibitors (e.g., perindopril) | Systemic bradykinin accumulation | Angioedema risk in combination therapies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume